molecular formula C21H21N3O2 B2682629 N-([2,4'-bipyridin]-4-ylmethyl)-4-isopropoxybenzamide CAS No. 2034578-41-9

N-([2,4'-bipyridin]-4-ylmethyl)-4-isopropoxybenzamide

Cat. No.: B2682629
CAS No.: 2034578-41-9
M. Wt: 347.418
InChI Key: FPKKZQFIPYZQNP-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-4-ylmethyl)-4-isopropoxybenzamide is a complex organic compound that features a bipyridine moiety linked to an isopropoxybenzamide group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The bipyridine unit is known for its ability to coordinate with metal ions, making it a valuable ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-4-isopropoxybenzamide typically involves the following steps:

    Formation of the Bipyridine Moiety: The bipyridine unit can be synthesized through various coupling reactions, such as Suzuki coupling, Stille coupling, or Negishi coupling.

    Attachment of the Benzamide Group: The benzamide group can be introduced through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques, such as chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium, and can be carried out under mild conditions.

Major Products Formed

    Oxidation: Bipyridinium salts.

    Reduction: Dihydrobipyridine derivatives.

    Substitution: Various substituted bipyridine derivatives.

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-4-isopropoxybenzamide involves its ability to coordinate with metal ions. The bipyridine moiety acts as a chelating agent, binding to metal ions through its nitrogen atoms. This coordination can influence the electronic properties of the metal center, leading to various effects, such as changes in redox potential and catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,4’-bipyridin]-4-ylmethyl)-4-isopropoxybenzamide is unique due to the presence of both the bipyridine and benzamide moieties, which provide a combination of coordination and functional properties. This dual functionality makes it a versatile compound for various applications in chemistry and materials science .

Properties

IUPAC Name

4-propan-2-yloxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-15(2)26-19-5-3-18(4-6-19)21(25)24-14-16-7-12-23-20(13-16)17-8-10-22-11-9-17/h3-13,15H,14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKKZQFIPYZQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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